molecular formula C24H26N2 B040037 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride CAS No. 124069-21-2

1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride

Cat. No. B040037
CAS RN: 124069-21-2
M. Wt: 342.5 g/mol
InChI Key: UCUTYQPQDASXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPTP and is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.

Mechanism of Action

MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and physiological effects:
MPTP-induced neurotoxicity selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor impairment. MPTP also causes oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying Parkinson's disease due to its ability to selectively destroy dopaminergic neurons. However, it is important to note that MPTP-induced neurotoxicity is not identical to the pathology of Parkinson's disease in humans. Additionally, MPTP is highly toxic and should be handled with care.

Future Directions

There are several future directions for MPTP research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human pathology. Another area of research is investigating the potential neuroprotective effects of various compounds on MPTP-induced neurotoxicity. Finally, there is a need for further research into the underlying mechanisms of MPTP-induced neurotoxicity and potential treatments for Parkinson's disease.

Synthesis Methods

MPTP is synthesized by the reaction of piperidine with 1-bromo-3,5-diphenylbenzene, followed by reduction with lithium aluminum hydride. The resulting compound is then treated with methyl iodide to yield 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride.

Scientific Research Applications

MPTP has been extensively used in scientific research to study Parkinson's disease. It is used to create animal models of the disease, which can be used to study the underlying mechanisms and potential treatments. MPTP is also used to study the effects of dopamine depletion on the brain and behavior.

properties

CAS RN

124069-21-2

Product Name

1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride

Molecular Formula

C24H26N2

Molecular Weight

342.5 g/mol

IUPAC Name

1-methyl-2,3,6-triphenylpiperidin-4-amine

InChI

InChI=1S/C24H26N2/c1-26-22(18-11-5-2-6-12-18)17-21(25)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,21-24H,17,25H2,1H3

InChI Key

UCUTYQPQDASXNZ-UHFFFAOYSA-N

SMILES

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4

Canonical SMILES

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4

synonyms

1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.